molecular formula C21H17N3O3S2 B2505646 2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide CAS No. 1798456-31-1

2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide

Cat. No.: B2505646
CAS No.: 1798456-31-1
M. Wt: 423.51
InChI Key: BGFGRKZQXKEWQZ-UHFFFAOYSA-N
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Description

2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C21H17N3O3S2 and its molecular weight is 423.51. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Research has shown that derivatives of thieno[3,2-d]pyrimidine exhibit potent anticancer activity. For instance, a study synthesized a series of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives, which demonstrated significant anticancer activity against human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). These compounds were nearly as active as the chemotherapy drug doxorubicin, highlighting their potential as antitumor agents (Hafez & El-Gazzar, 2017).

Anti-Inflammatory and Analgesic Agents

Another study focused on the synthesis of derivatives from visnaginone and khellinone, leading to the discovery of compounds with significant COX-2 inhibitory activity, along with notable analgesic and anti-inflammatory effects. These findings suggest that certain derivatives of thieno[3,2-d]pyrimidine could serve as potential anti-inflammatory and analgesic agents, offering a new approach to pain and inflammation management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity

Thieno[3,2-d]pyrimidine derivatives have also been studied for their antimicrobial properties. A research effort led to the synthesis of novel thienopyrimidine linked rhodanine derivatives, which exhibited potent antibacterial activity against various bacterial strains, including E. coli and B. subtilis, as well as antifungal potency against fungi like Aspergillus flavus and Candida albicans. These results indicate the potential of these compounds in developing new antimicrobial agents (Kerru, Maddila, Maddila, Sobhanapuram, & Jonnalagadda, 2019).

Central Nervous System (CNS) Depressant Activity

Research into 2-chloromethyl 3-N-substituted arylthieno (2,3-d)pyrimidin-4-ones and their derivatives revealed marked sedative actions, indicating their potential use as central nervous system depressants. This suggests that these compounds could be explored further for their applicability in treating conditions related to CNS hyperactivity (Manjunath, Mohan, Naragund, & Shishoo, 1997).

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its physical and chemical properties, how it’s handled and stored, and how it’s disposed of. It’s important to refer to the relevant safety data sheets for detailed information .

Future Directions

The future directions for research on this compound could involve further exploration of its potential as a PARP-1 inhibitor . This could include more detailed studies of its mechanism of action, as well as investigations into its potential therapeutic applications .

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S2/c1-27-16-9-7-15(8-10-16)24-20(26)19-17(11-12-28-19)23-21(24)29-13-18(25)22-14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFGRKZQXKEWQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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